molecular formula C15H12O B082137 5-Methyl-3-phenylbenzofuran CAS No. 14385-52-5

5-Methyl-3-phenylbenzofuran

Cat. No. B082137
CAS RN: 14385-52-5
M. Wt: 208.25 g/mol
InChI Key: UKKONLKKCGGMHF-UHFFFAOYSA-N
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Description

5-Methyl-3-phenylbenzofuran is a chemical compound with the molecular formula C15H12O . It is a member of the benzofuran family, which are organic compounds containing a benzene ring fused to a furan. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a subject of interest in recent years . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .


Molecular Structure Analysis

The molecular structure of 5-Methyl-3-phenylbenzofuran consists of a benzofuran ring substituted with a methyl group at the 5th position and a phenyl group at the 3rd position . The molecular weight of this compound is 208.26 .

Scientific Research Applications

  • Antimicrobial Activity : Novel 2-substituted-3-methylbenzofuran derivatives, which may include structures similar to 5-Methyl-3-phenylbenzofuran, have been synthesized and tested for antimicrobial activity against several fungal and bacterial species. Some compounds in this class demonstrated significant antimicrobial properties (Abdel‐Aziz, Mekawey, & Dawood, 2009).

  • Biogenetic Origin and Antifungal Activities : The formation of phenylbenzofurans, including compounds structurally related to 5-Methyl-3-phenylbenzofuran, in Stemona species indicates their role in plant defense against fungal infection. These compounds have been shown to possess antifungal activities (Greger, 2012).

  • Insecticidal Properties : Certain neolignans structurally similar to 5-Methyl-3-phenylbenzofuran have been isolated from Piper decurrens and shown to possess insecticidal properties (Chauret et al., 1996).

  • Potential in Antitumor Agents : Derivatives of 4-Hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid, which are chemically related to 5-Methyl-3-phenylbenzofuran, have been explored for their potential as antitumor agents, demonstrating selective cytotoxicity against tumorigenic cell lines (Hayakawa et al., 2004).

  • Antioxidant Activity : Stilbenoid-type 2-phenylbenzofuran derivatives, which may include structures similar to 5-Methyl-3-phenylbenzofuran, have been studied for their antioxidant properties. These compounds have shown promise as antioxidant agents, suggesting their potential in drug development (Thuy, Van Trang, & Son, 2020).

  • Photosensitized Reactions : Studies have explored the photosensitized reactions of compounds like 5-methyl-3-phenyl-2,3-dihydrobenzofuran, shedding light on their potential applications in photochemistry and organic synthesis (Arnold et al., 1987).

Future Directions

Benzofuran and its derivatives, including 5-Methyl-3-phenylbenzofuran, have attracted considerable attention due to their wide range of biological and pharmacological applications . There is an urgent need to develop new therapeutic agents to combat resistance to antibiotics, and benzofuran compounds have emerged as a promising scaffold for designing such agents . Future research will likely focus on exploring the full therapeutic potential of these compounds for the treatment of various diseases .

properties

IUPAC Name

5-methyl-3-phenyl-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O/c1-11-7-8-15-13(9-11)14(10-16-15)12-5-3-2-4-6-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKONLKKCGGMHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC=C2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50397098
Record name 5-METHYL-3-PHENYLBENZOFURAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-3-phenylbenzofuran

CAS RN

14385-52-5
Record name 5-METHYL-3-PHENYLBENZOFURAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
B Shivaleela, SM Hanagodimath - researchgate.net
Quantum chemical calculations of 4-(5-methyl-3-phenylbenzofuran-2-yl)-6-chloro-chromen-2-one (MPBClC) fluorescent molecule have been carried out using Gaussian 16 software. …
Number of citations: 0 www.researchgate.net
BB Dhotare, S Kumar, A Wadawale, SK Nayak… - New Journal of …, 2022 - pubs.rsc.org
… In a model experiment, initially, we carried out arylation of 3-hydroxy-5-methyl-3-phenylbenzofuran-2(3H)-one (1b) with 1,3-dimethoxy benzene (2a) using different acids in different …
Number of citations: 0 pubs.rsc.org
Z Tang, Z Tong, Z Xu, CT Au, R Qiu, SF Yin - Green Chemistry, 2019 - pubs.rsc.org
… To an oven-dried 25 ml Schlenk tube of equipped with a magnetic stirring bar 5-methyl-3-phenylbenzofuran-2(3H)-one 3a (0.20 mmol, 1.0 equiv., 44.8 mg), alcohols 5 (0.4 mmol, 2.0 …
Number of citations: 16 pubs.rsc.org
BB Dhotare, M Kumar, SK Nayak - The Journal of Organic …, 2018 - ACS Publications
… H 2 SO 4 at 0 C afforded 3-acetamido-5-methyl-3-phenylbenzofuran-2(3H)-one (4aa) in 85% yield. IR, NMR, MS, and XRD data confirmed the structural integrity of 4aa. Similarly, …
Number of citations: 19 pubs.acs.org
Z Tong, X Peng, L Peng, W Deng, Z Wang… - The Journal of …, 2022 - ACS Publications
… ., reacted smoothly with 5-methyl-3-phenylbenzofuran-2(3H)-… obtained by the reaction of 5-methyl-3-phenylbenzofuran-2(3H… We explored the reaction of 5-methyl-3-phenylbenzofuran-2(…
Number of citations: 4 pubs.acs.org
Z Ma, M Zhou, L Ma, M Zhang - Journal of Chemical …, 2020 - journals.sagepub.com
Cyclodehydration of α-phenoxy ketones promoted by Eaton’s reagent (phosphorus pentoxide–methanesulfonic acid) is used to prepare 3-substituted or 2,3-disubstituted benzofurans …
Number of citations: 4 journals.sagepub.com
M Rehan, R Nallagonda, BG Das… - The Journal of …, 2017 - ACS Publications
Disclosed herein is an efficient synthetic route for the synthesis of functionalized 2-benzyl benzo[b]furans via a regioselective 5-exo-trig intramolecular oxidative cyclization of ortho-…
Number of citations: 27 pubs.acs.org
FR Hewgill, GB Howie - Australian Journal of Chemistry, 1978 - CSIRO Publishing
While oxidation of alkaline solutions of 2-t-butyl-p-cresol by ferricyanide or silver oxide gives the ortho-para-coupled Pummerer's ketone (6), ferric chloride in slightly acid solution gives …
Number of citations: 16 www.publish.csiro.au
A Roy, S Biswas, S Duari, S Maity… - The Journal of …, 2023 - ACS Publications
Benzofuran and naphthofuran derivatives are synthesized from readily available phenols and naphthols. Regioselective ring openings of 2H-azirine followed by in situ aromatization …
Number of citations: 3 pubs.acs.org
M Suzuki, T Ikeno, K Osoda, K Narasaka… - Bulletin of the …, 1997 - journal.csj.jp
In the photosensitized electron transfer reaction of 6,6-diphenyl-1,4-dioxaspiro[4.5]decane in methanol (MeOH), the quantum yield is increased by the use of 2-methylbenzene-1,4-…
Number of citations: 6 www.journal.csj.jp

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